Pentafluoropropionamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

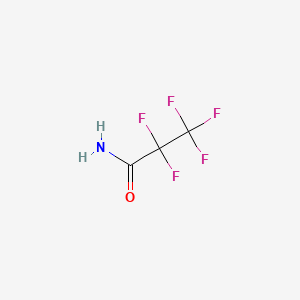

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentafluoropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F5NO/c4-2(5,1(9)10)3(6,7)8/h(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTOYEUYHXUEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059871 | |

| Record name | Pentafluoropropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-76-7 | |

| Record name | 2,2,3,3,3-Pentafluoropropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 2,2,3,3,3-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 2,2,3,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentafluoropropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,3-pentafluoropropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Pentafluoropropionamide from Pentafluoropropionyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentafluoropropionamide from pentafluoropropionyl chloride. The document details the chemical properties of the involved substances, a representative experimental protocol, and relevant safety information. This guide is intended for professionals in research and development who require a thorough understanding of this chemical transformation.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The introduction of the pentafluoropropyl group can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. The synthesis of this compound is most commonly achieved through the reaction of pentafluoropropionyl chloride with ammonia, a robust and efficient method. This guide will explore the key aspects of this synthesis in detail.

Properties of Reactants and Product

A thorough understanding of the physical and chemical properties of the reactants and the product is crucial for the successful and safe execution of the synthesis. The following tables summarize key data for pentafluoropropionyl chloride, ammonia, and this compound.

Table 1: Physical and Chemical Properties

| Property | Pentafluoropropionyl Chloride | Ammonia (Anhydrous) | This compound |

| CAS Number | 422-59-3 | 7664-41-7 | 354-76-7 |

| Molecular Formula | C₃ClF₅O | NH₃ | C₃H₂F₅NO |

| Molecular Weight | 182.47 g/mol | 17.03 g/mol | 163.05 g/mol |

| Boiling Point | 13.7 °C at 760 mmHg | -33.34 °C | Not available |

| Melting Point | Not available | -77.73 °C | 95 °C |

| Density | 1.602 g/cm³ | 0.73 kg/m ³ (gas at 15 °C) | Not available |

| Solubility | Reacts with water | Soluble in water, alcohol, ether | Soluble in methanol |

| Appearance | Colorless liquid | Colorless gas with a pungent odor | White to almost white powder/crystal |

Table 2: Safety Information

| Compound | GHS Hazard Statements | GHS Precautionary Statements |

| Pentafluoropropionyl Chloride | Corrosive to metals, Causes severe skin burns and eye damage, Toxic if inhaled. | Keep only in original container, Avoid breathing mist or vapors, Wash skin thoroughly after handling, Use only outdoors or in a well-ventilated area, Wear protective gloves/ protective clothing/ eye protection/ face protection, IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| Ammonia (Anhydrous) | Flammable gas, Contains gas under pressure; may explode if heated, Toxic if inhaled, Causes severe skin burns and eye damage, Very toxic to aquatic life with long lasting effects. | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking, Do not breathe gas, Avoid release to the environment, Wear protective gloves/protective clothing/eye protection/face protection, IF INHALED: Remove person to fresh air and keep comfortable for breathing, IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| This compound | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray, Wash skin thoroughly after handling, Use only outdoors or in a well-ventilated area, Wear protective gloves/eye protection/face protection, IF ON SKIN: Wash with plenty of water, IF INHALED: Remove person to fresh air and keep comfortable for breathing, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Reaction Mechanism

The synthesis of this compound from pentafluoropropionyl chloride proceeds via a nucleophilic addition-elimination reaction. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. The released hydrogen chloride then reacts with excess ammonia to form ammonium chloride.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. Researchers should adapt this procedure based on the specific scale of the reaction and available laboratory equipment. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

-

Pentafluoropropionyl chloride

-

Aqueous ammonia (e.g., 28-30% solution)

-

Anhydrous diethyl ether (or other suitable organic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and crystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place a solution of aqueous ammonia. Cool the flask in an ice bath with stirring.

-

Addition of Acyl Chloride: Slowly add pentafluoropropionyl chloride dropwise from the dropping funnel to the cooled and stirred ammonia solution. A white precipitate (this compound and ammonium chloride) will form. The reaction is exothermic, so maintain the temperature below 10 °C during the addition.

-

Reaction Time: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes, and then let it warm to room temperature and stir for another 1-2 hours to ensure the reaction goes to completion.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous mixture with diethyl ether (or another suitable organic solvent) three times.

-

Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acyl chloride and acidic byproducts) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound as a solid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.

-

Expected Yield:

The yield for this type of reaction is typically high, often exceeding 80-90%, depending on the specific reaction conditions and the purity of the starting materials.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound synthesis.

Conclusion

The synthesis of this compound from pentafluoropropionyl chloride is a straightforward and high-yielding reaction that is fundamental for the incorporation of the pentafluoropropyl moiety into various molecules. By following the guidelines and safety precautions outlined in this technical guide, researchers can effectively and safely perform this important chemical transformation. Careful control of the reaction conditions and a thorough work-up and purification procedure are key to obtaining a high yield of the pure product.

physical and chemical properties of Pentafluoropropionamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluoropropionamide (PFPAm), a fluorinated amide with the chemical formula C₃H₂F₅NO, is a versatile building block in organic synthesis and a valuable tool in analytical chemistry.[1] Its unique properties, derived from the presence of a pentafluoroethyl group, make it a reagent of interest in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a detailed overview of the physical and chemical properties of this compound, its applications, and relevant experimental protocols.

Physical and Chemical Properties

This compound is a white to almost white crystalline solid at room temperature.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₂F₅NO | [1] |

| Molecular Weight | 163.05 g/mol | [3] |

| CAS Number | 354-76-7 | [1] |

| Appearance | Solid Crystalline | [2] |

| Melting Point | 86 - 91 °C | [2] |

| Boiling Point | No information available | [2] |

| Density | No data available | |

| Solubility | Soluble in water | [2] |

| pKa | No data available |

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple, showing a broad singlet for the two amide protons (-NH₂). The chemical shift of these protons can be concentration and solvent dependent. Due to the absence of adjacent protons, no splitting is anticipated for the amide signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show three distinct carbon signals corresponding to the carbonyl carbon (C=O), the α-carbon (-CF₂-), and the β-carbon (-CF₃). The carbonyl carbon will appear significantly downfield. The carbons attached to fluorine will exhibit splitting due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the amide functional group. Key expected peaks are:

-

N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.[4][5]

-

C=O stretching (Amide I band): A strong absorption in the region of 1690-1630 cm⁻¹.[4][5]

-

N-H bending (Amide II band): An absorption around 1650-1550 cm⁻¹.

-

C-F stretching: Strong absorptions in the region of 1300-1000 cm⁻¹.

Mass Spectrometry

In electron ionization mass spectrometry, the molecular ion peak (M⁺) at m/z 163 should be observable.[6][7][8] Common fragmentation patterns for amides include the loss of the amino group (-NH₂) and cleavage of the C-C bond adjacent to the carbonyl group. The presence of the pentafluoroethyl group will lead to characteristic fragments containing fluorine.

Chemical Reactivity and Applications

This compound's chemical reactivity is centered around the amide functional group and the electron-withdrawing nature of the pentafluoroethyl group. It serves as a valuable reagent in several applications:

-

Derivatizing Agent for Gas Chromatography (GC): this compound can be used to derivatize polar compounds containing primary and secondary amines, as well as hydroxyl groups, to increase their volatility and thermal stability for GC analysis. The resulting pentafluoropropionyl derivatives are highly electronegative, making them particularly suitable for sensitive detection by electron capture detectors (ECD).[9][10]

-

Fluorinated Building Block: The pentafluoroethyl moiety can be incorporated into larger molecules to modify their physical, chemical, and biological properties. This is particularly relevant in the synthesis of pharmaceuticals and agrochemicals where fluorination can enhance metabolic stability, lipophilicity, and binding affinity.

Experimental Protocols

General Protocol for the Derivatization of Primary Amines for GC Analysis

This protocol is adapted from established methods for derivatization using related pentafluorinated reagents.[10][11][12][13]

Objective: To convert a primary amine into its more volatile and GC-amenable N-pentafluoropropionyl derivative.

Materials:

-

Primary amine sample

-

This compound

-

Anhydrous aprotic solvent (e.g., ethyl acetate, toluene)

-

Heating block or oven

-

Reaction vials with screw caps

-

Gas chromatograph with a suitable detector (e.g., FID or ECD)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the primary amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add an appropriate volume of anhydrous solvent to dissolve the sample. Then, add a molar excess of this compound.

-

Reaction: Tightly cap the vial and heat it at 60-70°C for 15-30 minutes in a heating block or oven.

-

Cooling: Allow the vial to cool to room temperature.

-

Sample Preparation for GC: Depending on the concentration, the reaction mixture may be directly injected into the GC system, or the excess reagent and solvent may be evaporated, and the residue redissolved in a suitable solvent before injection.

Logical Workflow for Amine Derivatization:

Caption: Workflow for the derivatization of primary amines using this compound for GC analysis.

Safety and Handling

This compound is classified as a hazardous substance.[2][3] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[14][15][16][17]

Hazard Classifications:

-

Skin Irritant (Category 2)[2]

-

Eye Irritant (Category 2)[2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation[2]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or chemical goggles.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat and appropriate protective clothing.

First Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops and persists.

-

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.

-

If swallowed: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if symptoms occur.

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Experimental Workflow for Safe Handling:

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Conclusion

This compound is a valuable chemical with important applications in analytical chemistry and as a synthetic building block. While some of its physical properties are not yet fully characterized in publicly available literature, its utility, particularly as a derivatizing agent, is well-established through analogy with related compounds. Adherence to strict safety protocols is mandatory when handling this compound. Further research to fully elucidate its physical properties and explore its reactivity will undoubtedly expand its applications in science and industry.

References

- 1. This compound [webbook.nist.gov]

- 2. fishersci.es [fishersci.es]

- 3. Propanamide, 2,2,3,3,3-pentafluoro- | C3H2F5NO | CID 67722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. scienceready.com.au [scienceready.com.au]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Pentafluoropropionamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluoropropionamide (C₃H₂F₅NO), a fluorinated amide, is a molecule of interest in various chemical and pharmaceutical contexts due to the unique properties conferred by its five fluorine atoms. The high electronegativity and steric demand of the fluorine atoms significantly influence the molecule's conformation, electronic structure, and reactivity. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, supported by computational data and a review of relevant experimental methodologies.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a central propanamide backbone with a perfluorinated ethyl group. Computational studies, specifically Density Functional Theory (DFT) calculations at the B3LYP/6-311+G** level, have been instrumental in elucidating its conformational preferences. These studies have predicted that this compound exists predominantly in a single stable conformation: the gauche form.[1][2] In this conformation, the dihedral angle between the carbonyl group (C=O) and the C-C bond of the ethyl group is approximately 60-70 degrees.

Logical Workflow for Conformational Analysis

The determination of the stable conformer of this compound involves a systematic computational approach.

Caption: Computational workflow for determining the stable conformer of this compound.

Quantitative Structural Data

The geometric parameters of the gauche conformer of this compound have been calculated using DFT. These theoretical values provide a detailed picture of the molecule's three-dimensional structure.

| Bond Lengths (Å) | Calculated (B3LYP/6-311+G )** |

| C1-C2 | 1.545 |

| C2-C3 | 1.520 |

| C1=O1 | 1.215 |

| C1-N1 | 1.360 |

| N1-H1 | 1.010 |

| N1-H2 | 1.010 |

| C2-F1 | 1.350 |

| C2-F2 | 1.350 |

| C3-F3 | 1.340 |

| C3-F4 | 1.340 |

| C3-F5 | 1.340 |

| Bond Angles (degrees) | Calculated (B3LYP/6-311+G )** |

| C2-C1-O1 | 121.0 |

| C2-C1-N1 | 117.0 |

| O1-C1-N1 | 122.0 |

| C1-C2-C3 | 111.0 |

| C1-N1-H1 | 120.0 |

| H1-N1-H2 | 120.0 |

| F1-C2-F2 | 109.5 |

| F3-C3-F4 | 109.5 |

| Dihedral Angles (degrees) | Calculated (B3LYP/6-311+G )** |

| O1-C1-C2-C3 | 68.0 |

| N1-C1-C2-C3 | -112.0 |

Chemical Bonding

The bonding in this compound is characterized by a combination of strong covalent bonds and significant inductive effects from the fluorine atoms. The C-F bonds are highly polar, leading to a significant electron withdrawal from the carbon backbone. This has a pronounced effect on the adjacent carbonyl group, increasing the electrophilicity of the carbonyl carbon.

The amide group exhibits resonance, with the lone pair on the nitrogen atom delocalizing onto the carbonyl oxygen. This resonance contributes to the planar character of the amide linkage and influences the rotational barrier around the C-N bond.

Experimental Protocols

A comprehensive understanding of the molecular structure and properties of this compound relies on various experimental techniques.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the ammonolysis of pentafluoropropionyl chloride.

Caption: A typical workflow for the synthesis of this compound.

Detailed Methodology:

-

In a well-ventilated fume hood, a solution of pentafluoropropionyl chloride in an inert solvent (e.g., diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Concentrated aqueous ammonia is added dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

A white precipitate of this compound forms upon addition of ammonia.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes at room temperature.

-

The precipitate is collected by vacuum filtration and washed with several portions of cold deionized water to remove ammonium chloride.

-

The product is then dried under vacuum or in a desiccator over a suitable drying agent (e.g., P₂O₅).

Spectroscopic Analysis

Vibrational Spectroscopy (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and probing its vibrational modes.

Experimental Protocol for Solid-State FTIR:

-

A small amount of the dried this compound sample is finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Key Vibrational Assignments:

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311+G )** | Description |

| N-H stretch (asymmetric) | 3550 | Stretching of the N-H bonds |

| N-H stretch (symmetric) | 3430 | Stretching of the N-H bonds |

| C=O stretch | 1750 | Stretching of the carbonyl bond |

| N-H bend | 1620 | Bending of the N-H bonds |

| C-F stretch | 1200-1000 | Stretching of the C-F bonds |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are essential for confirming the structure of this compound.

Experimental Protocol for ¹⁹F NMR:

-

A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

-

An internal standard, such as trifluorotoluene, is added for chemical shift referencing.

-

The sample is transferred to an NMR tube.

-

The ¹⁹F NMR spectrum is acquired on a high-field NMR spectrometer. Due to the high sensitivity of the ¹⁹F nucleus, spectra can often be obtained rapidly.

Expected NMR Data:

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling |

| ¹H (NH₂) | ~7.0-8.0 | Broad singlet | - |

| ¹⁹F (CF₂) | ~ -120 | Triplet | J(F-F) |

| ¹⁹F (CF₃) | ~ -80 | Triplet | J(F-F) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Experimental Protocol (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

-

The sample is vaporized and then ionized by a beam of high-energy electrons.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is recorded.

Expected Fragmentation Pattern:

The fragmentation of this compound under EI conditions is expected to involve cleavage of the C-C and C-N bonds.

Caption: A simplified representation of the potential fragmentation pathway of this compound in mass spectrometry.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and bonding of this compound. The combination of computational chemistry and experimental spectroscopy offers a powerful approach to characterizing this and other fluorinated molecules. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals working with fluorinated compounds in drug discovery and materials science. The unique structural and electronic features of this compound, driven by its high fluorine content, underscore the importance of continued investigation into the properties and applications of this class of molecules.

References

A Guide to Determining the Thermal Stability of Pentafluoropropionamide for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluoropropionamide (PFPA) is a fluorinated amide of interest in pharmaceutical and materials science due to the unique properties conferred by its fluorine atoms. Understanding the thermal stability of PFPA is critical for its safe handling, processing, and for defining the shelf-life of products in which it is a component. This technical guide outlines the essential experimental protocols for characterizing the thermal stability of this compound, focusing on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for the thermal decomposition of this compound is not widely published, this document provides researchers with the methodologies to generate such crucial data, interpret the results, and understand the potential decomposition pathways.

Introduction

This compound (CF3CF2CONH2) is a solid crystalline compound at room temperature.[1] Its highly fluorinated structure suggests a high degree of thermal stability, a desirable characteristic for pharmaceutical ingredients that may undergo heat sterilization or be subjected to elevated temperatures during manufacturing and storage. Thermal decomposition can lead to the release of hazardous and irritating gases and vapors.[1] Therefore, a thorough understanding of its thermal behavior is a prerequisite for its application in drug development.

This guide will detail the experimental procedures for:

-

Thermogravimetric Analysis (TGA): To determine the onset of decomposition and the mass loss profile as a function of temperature.

-

Differential Scanning Calorimetry (DSC): To identify melting point, phase transitions, and the energetics of decomposition.

Key Thermal Properties and Expected Behavior

Based on the analysis of analogous fluorinated and amide-containing compounds, the following thermal events can be anticipated for this compound.

Table 1: Expected Thermal Properties of this compound

| Property | Expected Observation | Significance in Drug Development |

| Melting Point | A sharp endothermic peak in the DSC thermogram. | Defines the upper limit for solid-state processing and storage. |

| Decomposition Onset Temperature (Tonset) | The temperature at which significant mass loss begins in the TGA curve. | A critical parameter for defining the maximum processing temperature. |

| Decomposition Profile | Likely a multi-stage process observable in the TGA and DSC curves. | Provides insight into the mechanism of degradation. |

| Decomposition Products | Potential for the release of HF, CO, CO2, and various fluorinated hydrocarbons. | Essential for safety assessments and the design of appropriate handling procedures. |

Experimental Protocols

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][3] This technique is fundamental for determining the thermal stability and decomposition profile of a material.[4][5]

3.1.1. Methodology

A detailed protocol for the TGA of a powdered organic sample like this compound is presented below.

Table 2: Experimental Protocol for Thermogravimetric Analysis of this compound

| Parameter | Recommended Setting | Rationale |

| Instrument | Calibrated Thermogravimetric Analyzer | Ensures accurate and reproducible measurements of mass and temperature. |

| Sample Preparation | 5-10 mg of finely ground powder | A small sample size minimizes thermal gradients within the sample.[2] Grinding ensures a uniform particle size. |

| Crucible | Alumina or platinum crucible | These materials are inert and will not react with the sample or its decomposition products at high temperatures.[2] |

| Atmosphere | Nitrogen (or other inert gas) at a flow rate of 20-50 mL/min | An inert atmosphere prevents oxidative degradation and allows for the study of the intrinsic thermal stability.[2] |

| Temperature Program | Heat from ambient to 600 °C at a heating rate of 10 °C/min | This range is typically sufficient to observe the complete decomposition of small organic molecules. A 10 °C/min heating rate provides a good balance between resolution and experiment time.[6] |

| Data Collection | Mass (%), Derivative Mass (%/°C) vs. Temperature (°C) | The derivative mass (DTG) curve is crucial for identifying the temperatures of maximum decomposition rates.[2] |

3.1.2. TGA Experimental Workflow

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to determine melting points, glass transitions, and the enthalpy of phase changes and reactions.[3][8]

3.2.1. Methodology

The following protocol is recommended for the DSC analysis of this compound.

Table 3: Experimental Protocol for Differential Scanning Calorimetry of this compound

| Parameter | Recommended Setting | Rationale |

| Instrument | Calibrated Differential Scanning Calorimeter | Ensures accurate measurement of temperature and heat flow. |

| Sample Preparation | 2-5 mg of finely ground powder | A smaller sample size improves peak resolution. |

| Crucible | Hermetically sealed aluminum pans | Sealing the pan prevents the loss of volatile decomposition products, which would affect the heat flow measurement.[1] |

| Atmosphere | Nitrogen (or other inert gas) at a flow rate of 20-50 mL/min | An inert atmosphere prevents oxidative reactions.[1] |

| Temperature Program | Heat from ambient to a temperature below the decomposition onset (determined by TGA) at 10 °C/min | This initial scan is to determine the melting point without inducing decomposition. A subsequent scan can be performed to higher temperatures to observe decomposition. |

| Data Collection | Heat Flow (mW) vs. Temperature (°C) | The resulting thermogram will show endothermic and exothermic events. |

3.2.2. DSC Experimental Workflow

Potential Decomposition Pathways

Further analysis of the evolved gases, for instance by coupling the TGA to a mass spectrometer (TGA-MS), would be required to definitively identify the decomposition products.

Conclusion

The thermal stability of this compound is a critical parameter for its successful application in pharmaceutical development. This guide provides the necessary experimental framework for researchers to determine key thermal properties using TGA and DSC. By following these standardized protocols, drug development professionals can generate the reliable data needed for process optimization, risk assessment, and ensuring the safety and efficacy of final products containing this compound. The provided diagrams for experimental workflows and potential decomposition pathways offer a clear visual representation to aid in the planning and interpretation of these essential studies.

References

- 1. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 2. benchchem.com [benchchem.com]

- 3. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 4. sfu.ca [sfu.ca]

- 5. fpe.umd.edu [fpe.umd.edu]

- 6. mdpi.com [mdpi.com]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. web.williams.edu [web.williams.edu]

An In-Depth Technical Guide on the Reaction of Pentafluoropropionamide with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction between pentafluoropropionamide and primary amines. While not a conventional acylation strategy due to the inherent stability of the amide bond, this reaction can be induced under specific conditions to form N-alkyl-pentafluoropropionamides. These products are of interest in drug development and analytical chemistry due to the unique physicochemical properties conferred by the pentafluoropropyl group. This document outlines the theoretical reaction mechanism, generalized experimental protocols, and potential applications in medicinal chemistry and bioconjugation.

Introduction

The formation of amide bonds is a cornerstone of synthetic chemistry, particularly in the life sciences for the synthesis of peptides and the modification of biomolecules. While highly reactive acylating agents such as acid chlorides, anhydrides, and activated esters are commonly employed, the direct acylation of amines with less reactive amides, a process known as transamidation, is less frequent. This compound is a specialized fluorinated compound primarily used as a derivatizing agent in gas chromatography and as a building block for fluorinated molecules.[1] Its reaction with primary amines to form N-substituted pentafluoropropionamides is not widely documented, suggesting that it is a challenging transformation requiring forcing conditions.

The resulting N-alkyl-pentafluoropropionamides are of interest due to the influence of the highly fluorinated alkyl chain on properties such as lipophilicity, metabolic stability, and basicity of nearby functional groups.[2][3] These modifications can be strategically employed in drug design to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Proposed Reaction Mechanism

The reaction between this compound and a primary amine is anticipated to proceed through a nucleophilic acyl substitution mechanism. However, due to the poor leaving group ability of the amide anion (NH₂⁻), the reaction is significantly less favorable than aminolysis of esters or anhydrides.

The proposed mechanism involves the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking amine nitrogen to the nitrogen of the original amide. This step is often facilitated by a second molecule of the amine acting as a base, or by an external acid or base catalyst.

-

Elimination of Ammonia: The tetrahedral intermediate collapses, and the C-N bond of the original amide breaks, leading to the elimination of ammonia (NH₃) as a leaving group and the formation of the new, more stable N-alkyl-pentafluoropropionamide.

Due to the high pKa of the conjugate acid of the leaving group (ammonia), this reaction is generally unfavorable and likely requires high temperatures or catalysis to proceed.

Caption: Proposed mechanism for the reaction of this compound with a primary amine.

Quantitative Data

| Acylating Agent | Typical Reaction Conditions | Typical Yields | Leaving Group (pKa of Conjugate Acid) |

| Acyl Chloride | Room temperature, often with a base | High (>90%) | Cl⁻ (~ -7) |

| Acid Anhydride | Room temperature to mild heating | High (>85%) | RCOO⁻ (~ 4.8) |

| Activated Ester (e.g., NHS ester) | Room temperature in aqueous/organic mixtures | Moderate to High (60-95%) | N-hydroxysuccinimide (~ 6.0) |

| This compound (Inferred) | High temperature (>150 °C), possible catalyst | Low to Moderate (highly substrate dependent) | NH₂⁻ (~ 38) |

This table presents generalized data for comparison. The data for this compound is inferred based on the principles of chemical reactivity.

Experimental Protocols

As no specific protocols for the reaction of this compound with primary amines are documented, a generalized protocol for transamidation under harsh conditions is provided below. This protocol is based on general procedures for the aminolysis of amides and should be optimized for specific substrates.[4]

General Protocol for the Synthesis of N-Alkyl-pentafluoropropionamide

-

Materials:

-

This compound

-

Primary amine

-

High-boiling point, inert solvent (e.g., diphenyl ether, sulfolane)

-

Optional: Acid or base catalyst (e.g., p-toluenesulfonic acid, sodium methoxide)

-

Reaction vessel suitable for high temperatures (e.g., sealed tube or flask with a high-temperature condenser)

-

-

Procedure:

-

In a clean, dry reaction vessel, combine this compound (1.0 equivalent) and the primary amine (1.0 to 1.2 equivalents).

-

Add a high-boiling point, inert solvent to achieve a suitable concentration (e.g., 0.5-1.0 M).

-

If a catalyst is to be used, add it at this stage (e.g., 0.05-0.1 equivalents).

-

Seal the reaction vessel or equip it with a condenser.

-

Heat the reaction mixture to a high temperature (e.g., 150-220 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).

-

Once the reaction is complete or has reached equilibrium, cool the mixture to room temperature.

-

The product can be isolated by standard purification techniques, such as distillation, crystallization, or column chromatography, after removing the solvent.

-

Note: This is a generalized protocol and requires significant optimization for any given substrate pair. Safety precautions for high-temperature reactions must be strictly followed.

Applications in Drug Development

The introduction of a pentafluoropropyl group can significantly alter the properties of a molecule, which is a key strategy in drug design.

-

Modulation of Physicochemical Properties: Fluorination is known to increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[2] The strong electron-withdrawing nature of the pentafluoropropyl group can also lower the pKa of nearby basic centers, which can be used to modulate receptor binding or reduce off-target effects.[2][3]

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making fluorinated compounds more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life of a drug in the body.

-

Conformational Control: The introduction of bulky, fluorinated groups can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation for improved target engagement.

Caption: Workflow for the use of this compound in lead optimization.

Conclusion

The reaction of this compound with primary amines represents a specialized, albeit challenging, method for the synthesis of N-alkyl-pentafluoropropionamides. While not a mainstream synthetic route due to the low reactivity of the amide, the potential to fine-tune the properties of bioactive molecules makes this a reaction of interest for medicinal chemists and drug development professionals. Further research into catalytic methods for transamidation could enhance the utility of this transformation. This guide provides a foundational understanding of the theoretical aspects and potential applications of this reaction, serving as a starting point for researchers exploring the incorporation of the pentafluoropropionyl moiety into novel compounds.

References

Spectroscopic Profile of Pentafluoropropionamide: A Technical Guide

This guide provides a detailed analysis of the spectroscopic data for Pentafluoropropionamide (C₃H₂F₅NO), a significant compound in various scientific fields, including pharmaceutical and materials science. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this molecule's spectroscopic characteristics.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. These values are predicted based on established principles and data from analogous structures, providing a reliable reference for experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 8.0 | Broad Singlet | 2H | -NH₂ |

Note: The chemical shift of amide protons can be highly variable and is dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |

| ~160 | Triplet | C=O |

| ~118 | Quartet of Triplets | -CF₂- |

| ~108 | Triplet of Quartets | -CF₃ |

Note: The highly electronegative fluorine atoms cause significant deshielding of the adjacent carbon atoms, resulting in downfield chemical shifts. The observed multiplicities are due to through-bond coupling between carbon and fluorine nuclei.[1]

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm (relative to CFCl₃) | Multiplicity | Assignment |

| ~ -80 | Triplet | -CF₃ |

| ~ -120 | Quartet | -CF₂- |

Note: The chemical shifts are approximate and can be influenced by the solvent and experimental conditions.[2][3] The observed splitting pattern arises from the coupling between the non-equivalent -CF₂- and -CF₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide group and the carbon-fluorine bonds.

Table 4: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretch (asymmetric and symmetric) |

| 1690 - 1650 | Strong | C=O stretch (Amide I band)[4] |

| 1650 - 1590 | Medium | N-H bend (Amide II band)[5] |

| 1300 - 1100 | Strong | C-F stretch[6] |

Note: The N-H stretching bands may appear as two distinct peaks for a primary amide.[7] Hydrogen bonding can cause broadening of the N-H and C=O absorption bands.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound is characterized by its molecular ion and several key fragments.

Table 5: Key Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity | Assignment |

| 163 | Moderate | [M]⁺ (Molecular Ion) |

| 144 | Moderate | [M - F]⁺ |

| 119 | Strong | [C₂F₅]⁺ |

| 100 | Moderate | [C₂F₄]⁺ |

| 69 | Base Peak | [CF₃]⁺ |

| 44 | Strong | [CONH₂]⁺ |

Note: Electron ionization is a "hard" ionization technique, leading to significant fragmentation.[9][10] The fragmentation pattern is useful for structural elucidation.[11][12]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ may be used.[13]

-

Instrumentation: NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.

-

¹H NMR: The spectrum is acquired with a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled spectrum is typically acquired to simplify the spectrum to singlets for each carbon, though C-F coupling will still be present.[1] A longer relaxation delay (5-10 seconds) may be necessary due to the longer relaxation times of quaternary carbons.

-

¹⁹F NMR: The spectrum is acquired with proton decoupling. The wide spectral width of ¹⁹F NMR should be taken into account when setting acquisition parameters.[14][15]

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a solid, the KBr pellet method or the Nujol mull technique is commonly employed.[16]

-

KBr Pellet: 1-2 mg of the sample is ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull: A small amount of the sample is ground with a few drops of Nujol (mineral oil) to form a paste. The paste is then spread between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample holder (or the salt plates with Nujol) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is used, with a standard electron energy of 70 eV.[9]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: An electron multiplier detector is used to detect the ions. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

- 11. rroij.com [rroij.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. cpsm.kpi.ua [cpsm.kpi.ua]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

Quantum Chemical Blueprint of Pentafluoropropionamide: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of the Structural, Electronic, and Vibrational Properties of a Key Fluorinated Amide

This technical guide provides a comprehensive overview of the quantum chemical properties of Pentafluoropropionamide (C₃H₂F₅NO), a fluorinated amide of interest in pharmaceutical and materials science. For researchers and professionals in drug development, understanding the molecular-level characteristics of such compounds is paramount for predicting their behavior, designing new derivatives, and optimizing their function. This document summarizes the key findings from computational studies, presenting data in a structured format and detailing the methodologies employed.

Introduction: The Significance of Fluorinated Molecules in Drug Design

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. Increased metabolic stability, enhanced binding affinity, and modified lipophilicity are among the benefits that make fluorinated compounds highly valuable in drug discovery. This compound, with its pentafluoroethyl group, serves as a model system for understanding the conformational preferences, electronic structure, and vibrational signatures of this important class of molecules.

Quantum chemical calculations, particularly those based on Density Functional Theory (T), offer a powerful and cost-effective means to elucidate these properties with a high degree of accuracy. This guide focuses on the results obtained from high-level theoretical calculations, providing a foundational dataset for further in-silico and experimental investigations.

Computational Methodology

The data presented herein is primarily derived from theoretical studies employing Density Functional Theory (DFT) and ab initio methods. The specific level of theory used in the foundational research for this compound is B3LYP/6-311+G *.[1] This hybrid functional (B3LYP) combined with a triple-zeta basis set that includes diffuse and polarization functions (6-311+G**) is well-established for providing reliable predictions of molecular geometries, vibrational frequencies, and electronic properties for organic molecules.

The general workflow for the quantum chemical analysis of a small molecule like this compound is outlined below. This systematic process ensures the accurate determination of the molecule's stable conformation and its associated properties.

References

Pentafluoropropionamide: A Technical Guide to Commercial Sources and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, typical purity levels, and analytical methodologies for Pentafluoropropionamide. The information presented is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality material and establishing robust quality control procedures.

Commercial Availability

This compound is available from a range of chemical suppliers, catering to various research and development needs. The purity of the commercially available product typically ranges from 97% to 99%. Key suppliers and their advertised purities are summarized in the table below. It is important to note that the provided purity levels are as advertised by the suppliers and should be independently verified.

Table 1: Commercial Sources of this compound

| Supplier | Advertised Purity | Analytical Method |

| Amitychem | 99% | Not Specified |

| HANGZHOU LEAP CHEM CO., LTD. | 99.00% | Not Specified |

| Henan Lihao Chem Plant Limited | 99% | Not Specified |

| Chem-Impex | ≥ 98% | Gas Chromatography (GC) |

| Spectrum Chemical | Meets or exceeds grade requirements | Not Specified |

| CP Lab Safety | 97% | Not Specified |

Purity and Impurity Profile

The purity of this compound is a critical parameter, particularly in applications such as pharmaceutical development where even trace impurities can have significant effects. The primary analytical technique for determining the purity of this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).

A Certificate of Analysis (CoA) from the supplier is the primary document that provides batch-specific purity data and information on identified impurities. While a specific, publicly available CoA for this compound was not identified during the literature search, a representative CoA for a similar fluorinated compound would typically include the following information:

-

Product Identification: Name, CAS number, molecular formula, and batch number.

-

Physical Properties: Appearance, melting point, and solubility.

-

Purity: Assay value determined by a specified analytical method (e.g., GC-FID, HPLC).

-

Impurities: Levels of known and unknown impurities, often reported as area percentage from the chromatographic analysis.

-

Residual Solvents: Levels of any solvents used in the manufacturing process.

-

Water Content: Determined by Karl Fischer titration.

-

Elemental Impurities: Analysis for heavy metals and other elemental contaminants.

Potential impurities in this compound can arise from the synthetic route and starting materials. Common impurities might include unreacted starting materials, by-products from side reactions, or degradation products. A thorough impurity profiling, often employing GC-MS, is essential for identifying and quantifying these impurities.

Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)

The following is a general, yet detailed, experimental protocol for the determination of this compound purity by GC-FID. This protocol is based on standard practices for the analysis of volatile organic compounds and should be validated for specific laboratory conditions and instrumentation.

Objective: To determine the purity of a this compound sample by quantifying the main component and any volatile impurities.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Capillary GC column suitable for polar analytes (e.g., a polyethylene glycol (PEG) or a modified polysiloxane phase)

-

Autosampler (recommended for precision)

-

Data acquisition and processing software

Reagents and Materials:

-

This compound sample

-

High-purity solvent for sample dilution (e.g., Methanol, HPLC grade)

-

High-purity gases for GC-FID operation (Helium or Nitrogen as carrier gas; Hydrogen and Air for the FID)

Procedure:

-

Standard Preparation:

-

Accurately weigh a known amount of a this compound reference standard (if available) and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample and dissolve it in the same solvent used for the standards to achieve a similar concentration.

-

-

GC-FID Conditions (Example):

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 220 °C

-

Hold: 5 minutes at 220 °C

-

-

Detector Temperature: 280 °C

-

FID Gas Flows: Hydrogen (e.g., 30 mL/min), Air (e.g., 300 mL/min), Makeup gas (e.g., Nitrogen, 25 mL/min)

-

-

Analysis:

-

Inject the prepared standards and sample solutions into the GC system.

-

Record the chromatograms.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time from the standard injection.

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity of the this compound sample using the area percent method:

-

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

-

-

Method Validation: For use in a regulated environment, the analytical method should be validated according to ICH guidelines, including an assessment of specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Workflow for Sourcing and Purity Verification

The following diagram illustrates a typical workflow for sourcing and verifying the purity of this compound for research and development purposes.

Caption: Workflow for Sourcing and Quality Control of this compound.

This guide provides a foundational understanding of the commercial landscape and purity assessment of this compound. For critical applications, it is imperative to perform in-house analytical testing to confirm the quality and suitability of the procured material.

An In-depth Technical Guide to the Safe Handling and Storage of Pentafluoropropionamide

This guide provides comprehensive information on the safe handling and storage of Pentafluoropropionamide, intended for researchers, scientists, and professionals in drug development. The following sections detail the chemical's properties, associated hazards, and recommended safety protocols.

Chemical Identification and Properties

This compound is a solid crystalline compound.[1] Key identification and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 2,2,3,3,3-Pentafluoropropionamide | [1] |

| CAS Number | 354-76-7 | [1] |

| Molecular Formula | C3H2F5NO | [1] |

| Physical State | Solid Crystalline | [1] |

| Appearance | White to Almost white powder to crystal | [2] |

| Melting Point/Range | 86 - 91 °C / 186.8 - 195.8 °F | [1] |

| Solubility | Soluble in methanol | [2] |

| Boiling Point/Range | No information available | [1] |

| Vapor Pressure | No data available | [1] |

| Density / Specific Gravity | No data available | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1]

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Safe Handling Protocols

Proper handling procedures are crucial to minimize exposure and ensure a safe working environment.

-

Ventilation: Handle in a well-ventilated place.[1] Use of a chemical fume hood is recommended to control exposure to dust and vapors.

A comprehensive PPE program is essential when working with this compound.

| PPE Category | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[1] A face shield may be necessary for splash protection. |

| Skin Protection | Wear protective gloves and clothing to prevent skin contact. Long-sleeved clothing is recommended.[1] |

| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, are recommended.[1] Inspect gloves before use and remove them with care to avoid skin contamination.[1] |

| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1] If dust is generated, a NIOSH-approved respirator should be used. |

-

Avoid ingestion and inhalation.[1]

-

Do not get in eyes, on skin, or on clothing.[1]

-

Avoid the formation of dust.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Wash hands before breaks and after work.[1]

-

Remove and wash contaminated clothing and gloves before re-use.[1]

Safe Storage Procedures

Proper storage is necessary to maintain the integrity of the chemical and prevent accidental release.

| Storage Condition | Recommendation |

| General Storage | Keep container tightly closed in a dry and well-ventilated place.[1] |

| Incompatible Materials | None known.[1] |

| Conditions to Avoid | Incompatible products and excess heat.[1] |

Emergency Procedures

In the event of an exposure or spill, the following first-aid and emergency measures should be taken.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1] |

For accidental releases, ensure adequate ventilation, use personal protective equipment, and avoid dust formation.[1] Sweep up and shovel the material into suitable containers for disposal.[1]

Experimental Protocols

The following are hypothetical experimental protocols for assessing the safety and stability of this compound.

Objective: To determine the decomposition temperature of this compound.

Methodology:

-

Place a small, accurately weighed sample (5-10 mg) of this compound into a thermogravimetric analysis (TGA) crucible.

-

Place the crucible into the TGA instrument.

-

Heat the sample from ambient temperature to 500 °C at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass of the sample as a function of temperature.

-

The decomposition temperature is identified as the temperature at which significant mass loss begins.

Objective: To evaluate the reactivity of this compound with common laboratory reagents.

Methodology:

-

In separate, small, sealed vials, mix a small amount of this compound with an equal molar amount of the test substance (e.g., strong acids, strong bases, oxidizing agents, reducing agents).

-

Include a control vial containing only this compound.

-

Observe the vials for any signs of reaction, such as color change, gas evolution, or temperature change, over a period of 24 hours at ambient temperature.

-

For more detailed analysis, the contents of the vials can be analyzed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any new chemical species formed.

Logical Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow for the safe handling of a chemical substance like this compound, from receipt to disposal.

Caption: Logical workflow for safe chemical handling.

References

Methodological & Application

Application Notes and Protocols for GC-MS Analysis of Amines via Pentafluoropropionamide Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many amines, including biogenic amines, pharmaceuticals, and drugs of abuse, exhibit poor chromatographic behavior due to their polarity and tendency to adsorb onto the GC column, leading to peak tailing and reduced sensitivity.[1] Chemical derivatization is a crucial step to overcome these challenges. Pentafluoropropionic anhydride (PFPA) is a widely used acylation reagent that converts primary and secondary amines into stable, volatile, and highly electronegative pentafluoropropionamide derivatives.[2][3] This derivatization significantly improves chromatographic resolution, thermal stability, and detection sensitivity, particularly with electron capture detection (ECD) and mass spectrometry.[4] These derivatives often produce characteristic mass spectra, aiding in structural elucidation and confident identification.[5]

This document provides detailed application notes and experimental protocols for the derivatization of amines with PFPA for subsequent GC-MS analysis.

Principle of PFPA Derivatization

Pentafluoropropionic anhydride (PFPA) reacts with the active hydrogens of primary and secondary amine functional groups in a nucleophilic acyl substitution reaction. This process, known as acylation, replaces the active hydrogen with a pentafluoropropionyl group. The resulting N-pentafluoropropionyl derivatives are less polar, more volatile, and more thermally stable than the parent amines, making them ideal for GC-MS analysis.[2][3] The high fluorine content of the derivative also enhances its detectability.[2]

Applications

PFPA derivatization is a versatile technique applicable to a wide range of amines in various matrices, including:

-

Clinical and Forensic Toxicology: Detection and quantification of amphetamine-type stimulants (ATS) and other drugs of abuse in biological samples like urine, blood, and hair.[1][6]

-

Pharmaceutical Analysis: Quality control and impurity profiling of amine-containing active pharmaceutical ingredients (APIs) and formulations.

-

Biomedical Research: Analysis of biogenic amines such as histamine, putrescine, spermidine, and agmatine in tissues and physiological fluids.[7][8][9][10]

-

Food Safety: Determination of biogenic amines in fermented foods and beverages as indicators of quality and safety.[11]

Experimental Workflow

The general workflow for the analysis of amines using PFPA derivatization followed by GC-MS is depicted below.

Detailed Experimental Protocols

Protocol 1: Derivatization of Amphetamine-Type Stimulants in Human Hair

This protocol is adapted for the analysis of amphetamines in hair samples.[6]

Materials:

-

Pentafluoropropionic anhydride (PFPA)

-

Ethyl acetate

-

Methanol

-

Deuterated internal standards (e.g., amphetamine-d5, methamphetamine-d5)

-

Drug-free hair for calibration standards

-

Incubator or heating block

-

Centrifuge

-

Nitrogen evaporator

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Wash 50 mg of hair with dichloromethane and methanol to remove external contamination.

-

Dry the hair and cut it into small segments.

-

Spike with deuterated internal standards.

-

Incubate the hair overnight at 45°C in 1 mL of 1 M NaOH for digestion.

-

-

Extraction:

-

Perform a liquid-liquid extraction with an appropriate organic solvent.

-

Centrifuge to separate the layers and transfer the organic phase to a clean tube.

-

Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

Sample Clean-up and Reconstitution:

-

After cooling, evaporate the excess reagent and solvent to dryness under nitrogen.

-

Reconstitute the residue in 10 µL of ethyl acetate for GC-MS analysis.[6]

-

-

GC-MS Analysis:

-

Inject a 2 µL aliquot into the GC-MS system.

-

Protocol 2: Derivatization of Biogenic Amines in Biological Samples

This protocol is suitable for the analysis of biogenic amines like histamine, putrescine, agmatine, and spermidine.[7][8][9]

Materials:

-

Pentafluoropropionic anhydride (PFPA)

-

Ethyl acetate

-

n-Butanol

-

Hydrochloric acid (HCl)

-

Toluene

-

Internal standards (e.g., deuterated histamine, ¹³C-labeled spermidine)

-

Heating block or water bath

-

Vortex mixer

-

Nitrogen evaporator

-

GC-MS system

Procedure:

-

Sample Extraction:

-

Derivatization:

-

Derivative Extraction:

-

After cooling, extract the PFP derivatives with toluene or ethyl acetate.[7]

-

-

GC-MS Analysis:

-

Inject an aliquot of the organic extract into the GC-MS system.

-

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the GC-MS analysis of PFPA-derivatized amines.

Table 1: GC-MS Parameters and Retention Times for PFPA-Derivatized Biogenic Amines

| Analyte | Derivative | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| Putrescine (PUT) | PUT-(PFP)₂ | 7.94 | 340 | - |

| Agmatine (AGM) | AGM-(PFP)₃ | 9.26 | 528 | - |

| Histamine (HA) | HA-(PFP)₂ | 10.93 | 256 | 279 |

| Spermidine (SPD) | SPD-(PFP)₃ | 11.42 | 361 | - |

| Data sourced from Tsikas et al. (2023).[7] |

Table 2: GC-MS Parameters for PFPA-Derivatized Amphetamine-Type Stimulants

| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Amphetamine (AMP) | 190 | 118 | 91 |

| Methamphetamine (MA) | 204 | 118 | 160 |

| MDA | 162 | 335 | 135 |

| MDMA | 204 | 162 | 135 |

| MDEA | 218 | 162 | 135 |

| Data adapted from a comparative study of derivatizing agents.[5] |

Table 3: Linearity and Limits of Quantification (LOQ) for Selected Amines

| Analyte | Derivatizing Agent | Linear Range (ng/mL) | LOQ (ng/mL) |

| Amphetamine | PFPA | 5 - 1000 | 5 |

| Methamphetamine | PFPA | 5 - 1000 | 5 |

| MDA | PFPA | 5 - 1000 | 5 |

| MDMA | PFPA | 5 - 1000 | 5 |

| MDEA | PFPA | 10 - 1000 | 10 |

| Data from a study on amphetamine-related drugs in oral fluid.[5][12] |

Logical Relationships in the Analytical Method

The following diagram illustrates the key relationships and considerations in developing a robust GC-MS method using PFPA derivatization.

Conclusion

This compound derivatization is a robust and reliable method for the GC-MS analysis of a wide range of amines. It significantly enhances the chromatographic performance and detectability of these otherwise challenging analytes. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to implement this technique for sensitive and accurate quantification of amines in various complex matrices. Method optimization, particularly for the derivatization and GC separation steps, is crucial for achieving the desired analytical performance.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative GC–MS analysis of biogenic amines and polyamines | CoLab [colab.ws]

- 11. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]